Factor D inhibitor 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Faktor D-Inhibitor 6 ist ein kleines Molekül, das entwickelt wurde, um die Aktivität des Komplementfaktors D zu hemmen, einer Serinprotease, die an der Aktivierung des alternativen Komplementwegs beteiligt ist. Dieser Weg spielt eine entscheidende Rolle im Immunsystem, indem er Krankheitserreger identifiziert und eliminiert. Faktor D-Inhibitor 6 wird hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie paroxysmaler nächtlicher Hämoglobinurie, atypischem hämolytisch-urämischem Syndrom und anderen Komplement-vermittelten Störungen untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Faktor D-Inhibitor 6 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die abschließenden KupplungsreaktionenDie Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Faktor D-Inhibitor 6 erfordert die Skalierung der Laborsynthese auf eine größere Produktionsgröße, wobei gleichzeitig die Effizienz und Sicherheit des Prozesses erhalten bleiben. Dies beinhaltet die Optimierung der Reaktionsbedingungen, den Einsatz von industriellen Geräten und die Implementierung strenger Qualitätskontrollmaßnahmen. Der Produktionsprozess kann auch Reinigungsschritte wie Kristallisation, Filtration und Chromatographie umfassen, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Structural Basis of Inhibition

The inhibitor’s design targets Factor D’s active site, specifically interacting with the S1, S1′, and S2′ pockets . Key structural features include:

-

Hydrogen bonding : The inhibitor’s functional groups engage with Gly 193 (oxyanion hole) and Leu 40 (backbone carbonyl oxygen) via hydrogen bonds .

-

Hydrophobic interactions : The proline ring of the inhibitor fits into the narrow S1 pocket, interacting with Lys 192 and the self-inhibitory loop .

-

Solvent exposure : Peripheral moieties of the inhibitor remain exposed, enhancing solubility without compromising binding efficacy .

Key Chemical Interactions

The inhibitor’s binding mechanism involves precise molecular recognition:

-

S1 pocket engagement : The aromatic indole moiety anchors the inhibitor in the S1 pocket, interacting with Lys 192 and the self-inhibitory loop .

-

S1′ pocket interactions : A primary amide group forms hydrogen bonds with Arg 218 and Thr 214 , stabilizing the inhibitor’s position .

-

S2′ pocket targeting : Additional functional groups optimize binding by exploiting the ligandability of this pocket, though specific details are not explicitly described in the provided sources .

Pharmacological Data

| Assay Type | IC50 Value (μM) | Selectivity | Source |

|---|---|---|---|

| Esterolytic Assay | 0.006 | High vs. other serine proteases | |

| MAC Complex Formation Assay | 0.05 | Selective AP inhibition |

The inhibitor’s low IC50 values indicate potent AP inhibition, while its selectivity ensures minimal off-target effects on other proteases .

Selectivity and Specificity

Factor D inhibitor 6 demonstrates exceptional specificity for Factor D over other serine proteases, including KLK7, which is inhibited with an IC50 of 9 μM . This selectivity arises from its tailored design to exploit Factor D’s unique active-site architecture, particularly the low ligandability of its S1, S1′, and S2′ pockets .

Wissenschaftliche Forschungsanwendungen

Paroxysmal Nocturnal Hemoglobinuria (PNH)

Danicopan has been extensively studied for its efficacy in treating PNH, a rare blood disorder that leads to intravascular hemolysis due to complement overactivation.

- Clinical Trials : In an open-label Phase II trial, Danicopan was administered to untreated PNH patients. The primary endpoint was the reduction in lactate dehydrogenase (LDH) levels, a marker of hemolysis. Results indicated a significant decrease from a mean value of 5.7 times the upper limit of normal (ULN) at baseline to 1.8 times ULN at day 28 (P<0.001) .

- Long-term Efficacy : The ALPHA Phase III trial demonstrated that Danicopan effectively controlled both intravascular and extravascular hemolysis over 48 weeks when used as an add-on therapy to C5 inhibitors like ravulizumab . Improvements in hemoglobin levels were maintained throughout the study period.

| Trial Phase | Primary Endpoint | Baseline LDH (mean) | LDH at Day 28 (mean) | Statistical Significance |

|---|---|---|---|---|

| Phase II | LDH Reduction | 5.7 times ULN | 1.8 times ULN | P<0.001 |

| Phase III | Hemoglobin Levels | N/A | Increased | N/A |

Ocular Diseases

Recent research indicates that Danicopan may also have applications in ocular diseases such as age-related macular degeneration (AMD). Its ability to inhibit the alternative complement pathway suggests potential for reducing inflammation and tissue damage in retinal disorders.

- Ocular Tissue Distribution : Studies have shown that Danicopan significantly distributes to ocular tissues following oral administration, indicating its potential for treating retinal conditions .

Complement-Mediated Disorders

Danicopan has been evaluated for its ability to mitigate excessive complement activation associated with various genetic mutations leading to complement dysregulation.

- Case Studies : In vitro studies demonstrated that Danicopan effectively blocked hemolysis induced by gain-of-function mutations in factor B, suggesting its role in managing conditions associated with abnormal complement activity .

Safety and Tolerability

Danicopan has been generally well-tolerated across clinical trials, with adverse events mostly mild or moderate. The safety profile supports its use as an oral therapy, providing convenience for patients compared to intravenous alternatives.

Wirkmechanismus

Factor D inhibitor 6 exerts its effects by binding to the active site of complement factor D, thereby inhibiting its protease activity. This prevents the cleavage of factor B and the formation of the C3 convertase complex, which is essential for the activation of the alternative complement pathway. By blocking this pathway, this compound reduces complement-mediated inflammation and tissue damage .

Vergleich Mit ähnlichen Verbindungen

Faktor D-Inhibitor 6 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Vemircopan: Ein weiterer oraler Faktor D-Inhibitor mit erhöhter Potenz und Bindungsaffinität.

BCX-10013: Ein Faktor D-Inhibitor in der klinischen Entwicklung für Komplement-vermittelte Erkrankungen.

Faktor D-Inhibitor 6 ist aufgrund seiner spezifischen Molekülstruktur und Bindungseigenschaften einzigartig, die im Vergleich zu anderen Inhibitoren Vorteile in Bezug auf Selektivität und Wirksamkeit bieten können .

Biologische Aktivität

Factor D inhibitors, particularly Factor D Inhibitor 6 (FDI-6), have emerged as significant therapeutic agents targeting the alternative complement pathway, which plays a crucial role in various pathological conditions, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS). This article reviews the biological activity of FDI-6, supported by detailed research findings, data tables, and case studies.

Overview of Factor D and Its Role in Complement Activation

Factor D is a serine protease that is critical in the activation of the alternative complement pathway. It catalyzes the cleavage of Factor B in the presence of C3b, leading to the formation of C3 convertase, which amplifies the complement response. This pathway is continuously active at low levels to monitor for pathogens, but excessive activation can lead to tissue damage and disease .

FDI-6 functions as a potent inhibitor of Factor D, effectively blocking its proteolytic activity. The compound demonstrates high affinity for human Factor D, with IC50 values reported as low as 0.0029 μM in various assays . By inhibiting Factor D, FDI-6 reduces the production of C3a and prevents opsonization and cell lysis mediated by the alternative pathway.

In Vitro Studies

In vitro experiments have shown that FDI-6 significantly inhibits complement-mediated hemolysis in patient-derived erythrocytes. For instance, during a modified Ham test using serum from PNH patients, FDI-6 exhibited IC50 values ranging from 0.0029 μM to 0.016 μM, demonstrating its effectiveness in preventing hemolytic activity .

Table 1: In Vitro Efficacy of FDI-6

| Study | IC50 (μM) | Condition | Notes |

|---|---|---|---|

| 0.0029 - 0.016 | PNH Erythrocytes | Significant reduction in hemolysis | |

| 0.0040 - 0.027 | aHUS Serum | Effective against dysregulated APC activity |

Clinical Trials

FDI-6 has been evaluated in clinical settings for its safety and efficacy. In a Phase 2 trial involving patients with PNH, significant reductions in lactate dehydrogenase (LDH) levels were observed, indicating effective control of intravascular hemolysis. Patients experienced an increase in hemoglobin levels from a baseline mean of 9.8 g/dL to 10.9 g/dL after treatment .

Table 2: Clinical Trial Outcomes for FDI-6

| Parameter | Baseline (Day 0) | Day 28 | Day 84 | Significance |

|---|---|---|---|---|

| LDH (times ULN) | 5.7 | 1.8 | 2.2 | P < 0.001 |

| Hemoglobin (g/dL) | 9.8 | +1.1 | +1.7 | P < 0.001 |

Safety Profile

The safety profile of FDI-6 has been favorable across clinical trials, with common adverse events including nausea and headache but no serious safety concerns reported . The absence of meningococcal infections during trials suggests a manageable risk profile compared to other complement inhibitors.

Future Directions

The ongoing research into FDI-6 aims to explore its potential applications beyond PNH and aHUS, including age-related macular degeneration (AMD) and other conditions driven by complement dysregulation . Additionally, combination therapies targeting both Factor D and other components of the complement system may enhance therapeutic outcomes.

Eigenschaften

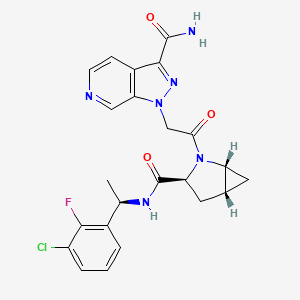

Molekularformel |

C23H22ClFN6O3 |

|---|---|

Molekulargewicht |

484.9 g/mol |

IUPAC-Name |

1-[2-[(1R,3S,5R)-3-[[(1R)-1-(3-chloro-2-fluorophenyl)ethyl]carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]pyrazolo[3,4-c]pyridine-3-carboxamide |

InChI |

InChI=1S/C23H22ClFN6O3/c1-11(13-3-2-4-15(24)20(13)25)28-23(34)17-8-12-7-16(12)31(17)19(32)10-30-18-9-27-6-5-14(18)21(29-30)22(26)33/h2-6,9,11-12,16-17H,7-8,10H2,1H3,(H2,26,33)(H,28,34)/t11-,12-,16-,17+/m1/s1 |

InChI-Schlüssel |

YAALCKJNOOFODD-SKNMWMDOSA-N |

Isomerische SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)F)NC(=O)[C@@H]2C[C@H]3C[C@H]3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |

Kanonische SMILES |

CC(C1=C(C(=CC=C1)Cl)F)NC(=O)C2CC3CC3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.